Home > Products > Screening Compounds P82906 > Draflazine, (S)-
Draflazine, (S)- - 138681-29-5

Draflazine, (S)-

Catalog Number: EVT-13573752
CAS Number: 138681-29-5
Molecular Formula: C30H33Cl2F2N5O2
Molecular Weight: 604.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Draflazine, known by its IUPAC name (±)-cis-3-(3,4-dichlorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]piperazine, is a chiral compound classified primarily as a nucleoside transport inhibitor. This compound has garnered attention for its role in modulating the physiological and pharmacological effects of adenosine and other nucleosides, making it a valuable tool in scientific research . Draflazine is utilized in various medical contexts, particularly concerning cardiac conditions and other disorders where adenosine plays a critical role .

Source

Draflazine was developed as a derivative of existing nucleoside transport inhibitors, and its synthesis involves modifications of commercially available precursors. It is recognized for its potential therapeutic applications in conditions such as myocardial infarction, stroke, and neurodegenerative disorders .

Classification

Draflazine falls under the category of cardiotonic agents and is specifically classified as an equilibrative nucleoside transporter inhibitor. It functions by blocking the uptake of adenosine into cells, thereby increasing its extracellular concentration and enhancing its biological effects .

Synthesis Analysis

Methods

The synthesis of draflazine typically involves several steps that utilize commercially available starting materials. The general synthetic pathway includes:

  1. Preparation of the Piperazine Ring: The synthesis begins with the formation of a piperazine ring, which is crucial for the compound's structure.
  2. Introduction of Functional Groups: Following the formation of the piperazine framework, functional groups such as 3,4-dichlorophenyl and pyrrolidinyl moieties are introduced through substitution reactions.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity and yield.

Technical details regarding reaction conditions emphasize controlling steric hindrance and optimizing reaction parameters to maximize yield .

Molecular Structure Analysis

Structure

Draflazine possesses a complex molecular structure characterized by:

  • Molecular Formula: C30_{30}H33_{33}Cl2_{2}F2_{2}N5_{5}O2_{2}
  • Molecular Weight: 604.5 g/mol
  • Topological Polar Surface Area: 105 Ų
  • Rotatable Bonds: 11
  • Hydrogen Bond Donors/Acceptors: 3/7

The compound features a chiral center at the piperazine ring, which contributes to its pharmacological properties .

Data

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure during synthesis. These methods ensure that the synthesized draflazine meets the required purity standards necessary for biological evaluation .

Chemical Reactions Analysis

Reactions

Draflazine primarily participates in reactions that involve:

  • Binding Interactions: It interacts with equilibrative nucleoside transporters (ENTs), particularly human ENT1 (hENT1), inhibiting its function.
  • Kinetic Profiling: Various studies have assessed draflazine's binding kinetics to ENTs, revealing moderate to high affinity for these transporters.

Technical details from binding assays indicate that draflazine's affinity for hENT1 varies based on structural modifications made during synthesis .

Mechanism of Action

Process

The mechanism by which draflazine operates involves:

  1. Inhibition of Nucleoside Uptake: By blocking ENTs, draflazine prevents adenosine from entering cells.
  2. Increased Extracellular Adenosine Levels: This inhibition leads to elevated levels of adenosine in the extracellular space, enhancing its physiological effects.

This mechanism highlights draflazine's potential therapeutic implications in conditions where modulation of nucleoside levels can be beneficial .

Data

Studies have quantified draflazine's binding affinity to hENT1, demonstrating its effectiveness as an inhibitor through various kinetic assays .

Physical and Chemical Properties Analysis

Physical Properties

Draflazine exhibits several notable physical properties:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Draflazine is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of functional groups allows for potential reactivity with other biological molecules.

Relevant data from studies indicate that draflazine maintains stability over time when stored appropriately .

Applications

Scientific Uses

Draflazine has several applications in scientific research:

  • Investigation of Nucleoside Transport Mechanisms: It serves as a valuable tool for studying the roles of nucleosides in various physiological processes.
  • Therapeutic Potential Exploration: Research is ongoing to evaluate draflazine's efficacy in models of myocardial infarction, stroke, pain management, and neurodegenerative diseases.
  • Development of Analogues: There is interest in synthesizing new analogues with improved potency and selectivity for research and therapeutic applications .

Properties

CAS Number

138681-29-5

Product Name

Draflazine, (S)-

IUPAC Name

(2S)-1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide

Molecular Formula

C30H33Cl2F2N5O2

Molecular Weight

604.5 g/mol

InChI

InChI=1S/C30H33Cl2F2N5O2/c31-25-15-23(35)16-26(32)29(25)37-28(40)18-39-14-13-38(17-27(39)30(36)41)12-2-1-3-24(19-4-8-21(33)9-5-19)20-6-10-22(34)11-7-20/h4-11,15-16,24,27H,1-3,12-14,17-18,35H2,(H2,36,41)(H,37,40)/t27-/m0/s1

InChI Key

IWMYIWLIESDFRZ-MHZLTWQESA-N

Canonical SMILES

C1CN(C(CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl

Isomeric SMILES

C1CN([C@@H](CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.